2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
2,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This heterocyclic system is substituted with 3,3,5-trimethyl and 4-oxo groups, while the sulfonamide moiety is attached to a 2,4-dimethylbenzene ring. Such structural motifs are commonly explored in medicinal chemistry due to the pharmacological relevance of sulfonamides, which are known for their enzyme-inhibitory properties (e.g., carbonic anhydrase, cyclooxygenase) .
Properties
IUPAC Name |
2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-6-9-18(14(2)10-13)27(24,25)21-15-7-8-16-17(11-15)26-12-20(3,4)19(23)22(16)5/h6-11,21H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVFLKDCJMVUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS Number: 922041-01-8) is a sulfonamide derivative with a complex structure that has garnered interest for its potential biological activities. This article explores its synthesis, chemical properties, and biological activity based on various research findings.
The compound's molecular formula is , with a molecular weight of 388.5 g/mol. The structure includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin derivative.
| Property | Value |
|---|---|
| CAS Number | 922041-01-8 |
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 388.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring. Reaction conditions such as temperature and solvent choice are optimized for high yield and purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways leading to therapeutic effects.
Pharmacological Studies
Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. Its mechanism may involve inhibition of specific enzymes or modulation of receptor activity relevant to inflammatory pathways .
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of related compounds in vitro, it was observed that sulfonamide derivatives could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar sulfonamide compounds showed that they exhibit significant activity against various bacterial strains. The mechanism involved interference with bacterial folate synthesis pathways .
Research Findings
- Enzyme Inhibition : Studies have demonstrated that sulfonamides can inhibit carbonic anhydrase and other enzymes crucial for metabolic processes.
- Receptor Binding : The compound may interact with GABA receptors and modulate neurotransmitter release, indicating potential applications in neuropharmacology .
- Cytotoxicity : Preliminary cytotoxicity assays have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related benzooxazepine sulfonamides from published literature (see for synthesis and characterization details):
Key Structural and Functional Differences:
Core Heterocycle: The target compound’s benzo[b][1,4]oxazepine ring differs from the benzo[e][1,4]oxazepine analogs in .
Substituents on Benzoxazepine :
- The target’s 3,3,5-trimethyl and 4-oxo groups contrast with the 1-phenyl , 1-isopropyl , or 1-oxetan-3-yl substituents in analogs. These modifications influence steric bulk, solubility, and metabolic stability. For example, the oxetane in Compound 13 introduces polarity, while the target’s methyl groups enhance lipophilicity .
Sulfonamide Variations :
- The target’s 2,4-dimethylbenzenesulfonamide is bulkier and more lipophilic than the methanesulfonamide groups in analogs. This difference may impact target selectivity and pharmacokinetic properties, such as membrane permeability .
Synthesis Efficiency :
- Yields for analogs in range from 20% (Compound 13) to 88% (Compound 26), influenced by steric hindrance and reaction conditions. The target’s synthesis (if similar to General Procedure D in ) may face challenges due to its complex substitution pattern .
Implications for Bioactivity:
- Sulfonamide groups often mediate hydrogen bonding with enzymatic targets.
- Methyl and phenyl substituents may enhance binding pocket interactions or modulate bioavailability.
- The benzo[b] vs. benzo[e] distinction could affect conformational flexibility and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
